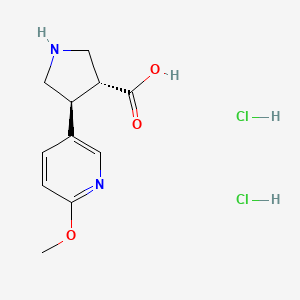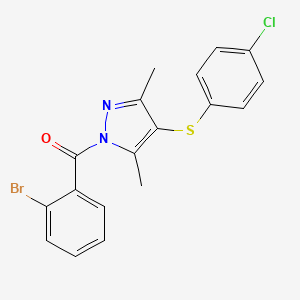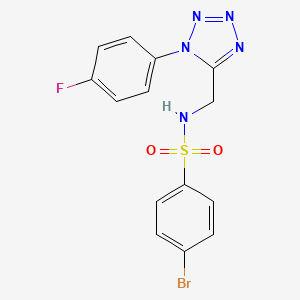
(3R,4S)-rel-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3R,4S)-rel-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride” is a chemical compound with the molecular formula C11H16Cl2N2O3 and a molecular weight of 295.16 . It is used for research purposes .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 295.16 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.
科学的研究の応用
Synthesis and Structural Analysis
- Research on hydroxytrichloropicolinic acids, closely related to pyridine derivatives, emphasizes the use of NMR analysis for structural verification. The one-bond chlorine-isotope effect in 13C NMR spectra provides a powerful tool for identifying chlorinated carbons, highlighting the compound's utility in solving structural problems in chlorinated compounds (Irvine, Cooper, & Thornburgh, 2008).
Antibacterial and Antimicrobial Applications
- Pyridonecarboxylic acids, including those with pyrrolidine structures, have shown significant antibacterial activity. A study synthesizing analogs of this compound family found several to be more active than existing antibiotics, highlighting their potential in developing new antibacterial treatments (Egawa et al., 1984).
Catalytic Activity
- The synthesis of substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates from related pyridine carboxylic acids demonstrated these compounds' ability to form stable complexes with Cu(II) ions. These complexes have been used as catalysts in addition reactions, showcasing the compound's relevance in catalytic chemistry (Drabina et al., 2010).
Supramolecular Chemistry
- The study of supramolecular adducts involving pyridine and carboxylic acids demonstrates the compound's utility in understanding and designing complex molecular assemblies. These adducts, characterized by XRD, IR, and elemental analysis, contribute significantly to the field of crystal engineering and supramolecular chemistry (Fang et al., 2020).
Anticancer Potential
- Research on potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from hydroxy and aminopyridines, indicates the therapeutic potential of pyridine derivatives. These compounds have been evaluated for their effects on cell proliferation and survival in cancer models, suggesting avenues for developing novel anticancer treatments (Temple et al., 1983).
作用機序
Safety and Hazards
The safety data sheet (SDS) for this compound would provide information on its hazards, handling, storage, and disposal. According to the available information, this compound has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
将来の方向性
特性
IUPAC Name |
(3R,4S)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.2ClH/c1-16-10-3-2-7(4-13-10)8-5-12-6-9(8)11(14)15;;/h2-4,8-9,12H,5-6H2,1H3,(H,14,15);2*1H/t8-,9+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMHCRQCANKFFA-BPRGXCPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2CNCC2C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2662605.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2662607.png)

![N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662610.png)
![2-(1-Adamantyl)imidazo[1,2-a]pyridine](/img/structure/B2662614.png)

![4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2662617.png)

![2-[[1-[2-(3-Chlorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2662620.png)

![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2662622.png)
![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B2662623.png)
